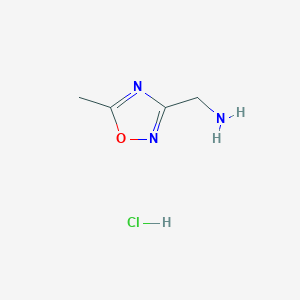
Methyl 3-Methoxyacrylate
Overview
Description
Methyl 3-Methoxyacrylate is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Applications
Methyl 3-methoxyacrylate is used in various chemical syntheses. For example, it is involved in the stereoselective synthesis of methyl (Z)-α-methoxyacrylates, a process crucial for the preparation of biologically active compounds and key intermediates in pharmaceuticals. This synthesis utilizes a two-carbon homologation of aldehydes and has applications in the treatment of diseases like osteoporosis (Baati et al., 2009). Additionally, this compound derivatives have shown fungicidal activity, indicating their potential in agricultural applications (Guihua et al., 2014).
Pharmaceutical and Bioactive Compound Development
Research has focused on the development of bioactive compounds using this compound. For instance, novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety have been synthesized for fungicidal applications, demonstrating its role in enhancing agricultural fungicides (Liu et al., 2022). Additionally, the synthesis of carbon-14 labeled pyraoxystrobin, a novel fungicide involving this compound, has been conducted for metabolic, toxicological, and environmental studies (Xun Liu et al., 2011).
Industrial and Environmental Applications
This compound also finds applications in industrial processes. Its polymerization behavior is crucial for understanding its use in creating high-molecular-weight polymers, which are widely employed in various industrial applications (Günaydin et al., 2005). Moreover, the phase behavior of systems containing this compound is significant for its application as an organic solvent in industrial processes (Kim et al., 2016).
Mechanism of Action
Target of Action
Methyl 3-Methoxyacrylate is a methoxyacrylate analog . It primarily targets the Cytochrome c1, heme protein, mitochondrial . This is the heme-containing component of the cytochrome b-c1 complex, which accepts electrons from Rieske protein and transfers electrons to cytochrome c in the mitochondrial respiratory chain .
Mode of Action
The compound inhibits mitochondrial respiration . This inhibition occurs as the compound binds to the Cytochrome c1, heme protein, mitochondrial, and affects its function
Biochemical Pathways
The primary biochemical pathway affected by this compound is the mitochondrial respiratory chain . By inhibiting the function of the Cytochrome c1, heme protein, mitochondrial, the compound disrupts the normal flow of electrons within this pathway. This disruption can lead to a decrease in ATP production, affecting the energy metabolism of the cell.
Result of Action
The inhibition of mitochondrial respiration by this compound can lead to cellular energy deficiency . This can result in various cellular effects, including decreased cell growth and proliferation. In some cases, it may lead to cell death. The compound also exhibits fungicidal activity .
Safety and Hazards
Properties
IUPAC Name |
methyl (E)-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-7-4-3-5(6)8-2/h3-4H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTCCPQKLPMHDN-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00863617 | |
| Record name | (E)-3-Methoxyacrylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5788-17-0, 34846-90-7 | |
| Record name | 2-Propenoic acid, 3-methoxy-, methyl ester, (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5788-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl trans-3-methoxy acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005788170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3-Methoxyacrylic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00863617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl-3-methoxyacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-Methoxyacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL TRANS-3-METHOXYACRYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Methyl 3-Methoxyacrylate?
A1: this compound serves as a valuable building block in organic synthesis. For instance, it plays a crucial role in producing the side chain of Ceftibuten, an antibiotic. [] Furthermore, it acts as a key precursor in synthesizing Silthiofam, a novel fungicide developed for wheat crops. []
Q2: Can you elaborate on the significance of this compound in synthesizing Silthiofam?
A2: Researchers developed a cost-effective synthesis route for Silthiofam utilizing this compound. This six-step process, achieving a yield of approximately 60%, starts with readily available precursors, 3-chloro-2-butanone and this compound. Notably, the synthesis features a unique thiophene-3-carboxylate formation involving a cycloaddition reaction between 3-mercapto-2-butanone and this compound, followed by acid-catalyzed aromatization. []
Q3: Are there alternative methods for synthesizing this compound?
A3: Yes, several synthesis methods exist. One approach utilizes a continuous fixed bed reactor with 3,3-dimethoxy methyl propionate as the starting material. The reaction proceeds through a methanol removal step using catalysts like molecular sieve, activated carbon, alumina-loading acid, or alumina microsphere catalysts. [] Another method involves a one-pot reaction between Methyl 3-methoxy-3-R-oxypropionate and methanol in the presence of catalysts like potassium hydrogen sulfate, sodium bisulfate, or p-toluenesulfonic acid. []
Q4: What are the advantages of the one-pot synthesis method for this compound?
A4: The one-pot synthesis method offers several advantages. Firstly, the starting material, Methyl 3-methoxy-3-R-oxypropionate, can be easily produced from vinyl R ether and trichloroacetic chloride. Notably, vinyl R ether has a high boiling point, simplifying its transportation and storage. Secondly, the one-pot process streamlines the synthesis by combining Methyl 3-methoxy-3-R-oxypropionate and methanol in a single reaction vessel with the catalyst, resulting in a straightforward and industrially scalable procedure. []
Q5: How is this compound employed in Heck reactions?
A5: this compound demonstrates regioselective α-arylation when used in Heck reactions catalyzed by the tetrakis(diphenylphosphanylmethyl)cyclopentane/palladium complex. This reaction generally produces a mixture of (Z) and (E) isomers, which can be converted into a single ketone product through acid treatment. Interestingly, the stereoselectivity of this reaction, favoring (Z) isomers, increases with electron-rich or sterically congested aryl bromides. []
Q6: Has computational chemistry been used to study this compound?
A6: Yes, Molecular Electron Density Theory (MEDT) computational studies have investigated the mechanism, reactivity, and selectivity of non-polar [3+2] cycloaddition reactions involving this compound, specifically with quinazoline-3-oxide. []
Q7: Are there any known derivatives of this compound with potential applications?
A7: Research has explored this compound derivatives, particularly for their fungicidal properties. These derivatives have been investigated for their potential use in fungicidal compositions and methods for combating fungal infections. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B3022737.png)



![4-[(Methylamino)methyl]phenol](/img/structure/B3022743.png)
